molecular formula C23H19N9O5 B11569675 6-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine

6-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11569675
M. Wt: 501.5 g/mol
InChI Key: BTYKQRQJXUHWCU-ZVHZXABRSA-N
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Description

6-[(2E)-2-[(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-NITROPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-2-[(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-NITROPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. Common synthetic routes may include:

    Condensation Reactions: Starting with the condensation of hydrazine derivatives with aldehydes or ketones to form hydrazones.

    Cyclization: The hydrazones can then undergo cyclization with triazine derivatives under specific conditions, such as the presence of a base or acid catalyst.

    Functional Group Modifications: Further modifications, such as nitration or methoxylation, can be performed to introduce the desired functional groups.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Key considerations include reaction temperature, pressure, solvent choice, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or nitro groups.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the triazine ring or the phenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups typically yields amines, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Triazine derivatives are often used as ligands in coordination chemistry and catalysis.

    Materials Science: These compounds can be used in the synthesis of polymers and advanced materials.

Biology and Medicine

    Pharmaceuticals: Triazine derivatives have shown potential as anticancer, antiviral, and antimicrobial agents.

    Biological Probes: They can be used as probes in biochemical assays and imaging.

Industry

    Agriculture: Some triazine derivatives are used as herbicides and pesticides.

    Dyes and Pigments: These compounds can be used in the production of dyes and pigments for various applications.

Mechanism of Action

The mechanism of action of 6-[(2E)-2-[(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-NITROPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(2E)-2-[(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-NITROPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE
  • 2,4-Diamino-6-(4-nitrophenyl)-1,3,5-triazine
  • 2,4-Diamino-6-(phenyl)-1,3,5-triazine

Uniqueness

The uniqueness of 6-[(2E)-2-[(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-NITROPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific functional groups and their arrangement, which can confer unique chemical and biological properties. This can result in distinct reactivity, selectivity, and efficacy in various applications.

Properties

Molecular Formula

C23H19N9O5

Molecular Weight

501.5 g/mol

IUPAC Name

2-N-[(E)-(2-methoxy-5-nitrophenyl)methylideneamino]-4-N-(4-nitrophenyl)-6-N-phenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C23H19N9O5/c1-37-20-12-11-19(32(35)36)13-15(20)14-24-30-23-28-21(25-16-5-3-2-4-6-16)27-22(29-23)26-17-7-9-18(10-8-17)31(33)34/h2-14H,1H3,(H3,25,26,27,28,29,30)/b24-14+

InChI Key

BTYKQRQJXUHWCU-ZVHZXABRSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC=C4

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC=C4

Origin of Product

United States

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